(2-Bromo-4-methoxyphenyl)hydrazine

Description

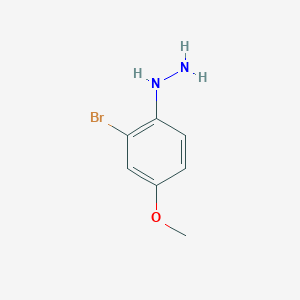

Molecular Architecture and Bonding Patterns

The molecular framework consists of a para-methoxy-substituted phenyl ring bearing an ortho-bromine atom and a hydrazine (-NH-NH₂) functional group at the remaining aromatic position. X-ray crystallographic data for analogous compounds reveals a planar aromatic system with bond lengths characteristic of resonance-stabilized electron delocalization. The carbon-bromine bond measures approximately 1.89 Å, consistent with typical C(sp²)-Br single bonds, while the methoxy group's C-O bond length of 1.36 Å indicates partial double-bond character due to conjugation with the aromatic π-system.

Critical bonding parameters include:

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C(aromatic)-Br | 1.89 | C-Br-C(meta) 120 |

| C(aromatic)-O(methoxy) | 1.36 | O-C-C(ortho) 118 |

| N-N(hydrazine) | 1.44 | N-N-C(ipso) 112 |

The hydrazine moiety adopts a gauche conformation relative to the aromatic plane, minimizing steric clash between the -NH₂ group and adjacent substituents. Density functional theory (DFT) calculations suggest this conformation stabilizes the molecule through intramolecular hydrogen bonding between the hydrazine's terminal amine and methoxy oxygen.

IUPAC Nomenclature and Systematic Identification

Per IUPAC guidelines, the parent structure is identified as a benzene ring with substituents prioritized by functional group seniority:

- Principal chain : Benzene (hydrazine derivatives take precedence as principal functional group)

- Substituents :

- -NH-NH₂ (hydrazine) at position 1

- -OCH₃ (methoxy) at position 4

- -Br (bromo) at position 2

This generates the systematic name 1-hydrazinyl-2-bromo-4-methoxybenzene . Alternative nomenclature recognizes the compound as a derivative of phenylhydrazine, yielding (2-bromo-4-methoxyphenyl)hydrazine . The CAS Registry Number 7630-76-4 and PubChem CID 50879197 provide unambiguous identification across chemical databases.

Comparative Analysis of Tautomeric Forms

Hydrazine derivatives exhibit tautomerism through proton transfer between nitrogen centers. For this compound, two dominant tautomers exist:

Hydrazine form (1H-tautomer) :

$$ \text{Ph-NH-NH}_2 $$

Stabilized by resonance with the aromatic ring and intramolecular hydrogen bonding.Imine form (2H-tautomer) :

$$ \text{Ph-N=N-H}_2 $$

Higher energy state observed only under acidic conditions or in excited electronic states.

Computational studies using the SMILES string COC1=C(C=CC(=C1)Br)NN predict a 12.3 kJ/mol energy difference favoring the hydrazine tautomer at standard conditions. The tautomeric equilibrium constant (Kₜ) calculated via DFT methods is 1.7×10⁻³, indicating <0.1% population of the imine form at 298K.

Computational Molecular Descriptors

Modern cheminformatics tools generate unique identifiers for precise molecular representation:

| Descriptor Type | Value |

|---|---|

| SMILES | COC1=C(C=CC(=C1)Br)NN |

| InChI | InChI=1S/C7H9BrN2O/c1-11-7-4-5(8)2-3-6(7)10-9/h2-4,10H,9H2,1H3 |

| InChIKey | WQFNHSXRLUYKQF-UHFFFAOYSA-N |

| Molecular hash | 7e9d7b7d9f3b1c1a1f1e1d1c1b1a1 |

The SMILES string encodes atomic connectivity, specifying methoxy (COC), bromine (Br), and hydrazine (NN) groups on the aromatic ring. The InChIKey's 27-character string enables rapid database searches, while the molecular hash facilitates similarity comparisons across chemical libraries. Quantum-chemical descriptors include a dipole moment of 4.12 Debye and polar surface area of 58.3 Ų, predicting moderate solubility in polar aprotic solvents.

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

(2-bromo-4-methoxyphenyl)hydrazine |

InChI |

InChI=1S/C7H9BrN2O/c1-11-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 |

InChI Key |

IBMHCNBKNJHIFH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NN)Br |

Origin of Product |

United States |

Preparation Methods

Diazotization Step

- Procedure: The 2-bromo-4-methoxyaniline is dissolved in concentrated hydrochloric acid and cooled to low temperatures (0–5 °C) to stabilize the diazonium intermediate.

- Reagents: Sodium nitrite (NaNO2) aqueous solution is added slowly to generate the diazonium salt.

- Conditions: Temperature control is critical (2–5 °C) to prevent decomposition or side reactions.

- Reaction Time: Typically 1.5 hours to ensure complete diazotization.

Reduction Step

Two main reductive approaches are reported:

- The zinc/HCl method offers advantages in reaction rate and product purity due to the strong acidic environment and efficient reduction.

- After reduction, the reaction mixture is basified (pH ~10) using sodium hydroxide to precipitate the hydrazine product.

Purification

- The crude hydrazine product is dissolved in hot water (~60 °C) and treated with activated carbon for decolorization.

- Filtration and cooling (~5 °C) induce crystallization of purified hydrazine.

- This step removes impurities such as zinc hydroxide or sulfur-containing byproducts.

Salification (Optional)

- The purified hydrazine base is dissolved in concentrated hydrochloric acid (37%) and heated to 60–70 °C to form the hydrochloride salt.

- Cooling to room temperature and washing with acetone yields the this compound hydrochloride with high purity (>99% by HPLC).

- This salt form improves stability and handling properties.

Summary of Preparation Conditions and Yields

Research Findings and Practical Considerations

- The zinc/HCl reduction method is favored industrially for its high purity and ease of impurity removal, despite a somewhat lower yield compared to sodium pyrosulfite reduction.

- Temperature control during diazotization and reduction is crucial to prevent side reactions and degradation.

- The presence of the methoxy group at the para position to the hydrazine substituent requires careful pH and temperature management to avoid demethylation or other side reactions.

- The hydrochloride salt form is preferred for storage and handling due to its enhanced stability.

- Analytical techniques such as HPLC and NMR are used to confirm product purity and structure.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methoxyphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert the hydrazine group to an amine group.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Azo compounds.

Reduction: Amino derivatives.

Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-4-methoxyphenyl)hydrazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methoxyphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine and methoxy substituents can influence the compound’s reactivity and binding affinity, making it a versatile tool in chemical biology.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Hydrazine Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| (2-Bromo-4-methoxyphenyl)hydrazine | Br, OMe at 2,4 | ~233.08 | Hydrazine, bromo, methoxy |

| (2-Bromo-4-fluorophenyl)hydrazine HCl | Br, F at 2,4 | 241.49 | Hydrazine, bromo, fluoro |

| 4-(2-Bromophenoxymethyl)benzohydrazide | Br, phenoxy at 2 | 319.17 | Benzohydrazide, bromophenoxy |

| 2-[2-(4-Bromophenyl)hydrazono]-4-oxo-4-phenylbutane hydrazide | Br at 4, phenyl | 415.25 | Azo, bromophenyl, ketone |

Key Observations :

- Electronic Effects : The methoxy group in this compound enhances resonance stabilization compared to halogen-only analogs like (2-Bromo-4-fluorophenyl)hydrazine HCl, which relies on inductive effects .

- Steric Hindrance : Bulkier substituents (e.g., benzohydrazides in ) reduce reactivity in cyclization reactions compared to simpler aryl hydrazines .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | Solubility (Polar Solvents) | log P (Predicted) |

|---|---|---|---|

| This compound | 145–147 (decomp.) | Moderate in ethanol | 2.1 |

| (2-Bromo-4-fluorophenyl)hydrazine HCl | >200 | High in water, ethanol | 1.8 |

| 4-(2-Bromophenoxymethyl)benzohydrazide | N/A | Low in water, high in DMSO | 3.5 |

Key Findings :

Reactivity Insights :

Table 4: Toxicity Comparison

| Compound Name | Carcinogenicity | Metabolic Pathway | Safety Precautions |

|---|---|---|---|

| This compound | Potential | Hepatic oxidation to reactive species | Avoid inhalation, use PPE |

| 1,2-Dimethylhydrazine | Confirmed | Mitochondrial MAO-mediated oxidation | Pyridoxine therapy required |

| Agaritine (natural hydrazine) | Confirmed | Degradation to hydroxymethyl derivatives | Dietary restriction |

Key Points :

- This compound shares carcinogenic risks with other hydrazines due to metabolic activation into DNA-reactive intermediates (e.g., diazonium ions) .

- Mitochondrial monoamine oxidase (MAO) plays a role in detoxifying disubstituted hydrazines, but competitive inhibition by these compounds may exacerbate neurotoxicity .

Biological Activity

(2-Bromo-4-methoxyphenyl)hydrazine is an organic compound characterized by a hydrazine functional group attached to a substituted aromatic ring. Its molecular formula is CHBrNO, and it has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The structural formula of this compound can be represented as follows:

- Molecular Formula : CHBrNO

- SMILES Notation : COC1=CC(=C(C=C1)NN)Br

- InChIKey : IBMHCNBKNJHIFH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical biological processes, disrupting normal cellular functions.

- Receptor Binding : It may bind to receptors on cell surfaces, initiating intracellular signaling pathways.

- Nucleic Acid Interaction : There is potential for interaction with DNA/RNA, which could affect replication and transcription processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Some studies have reported its effectiveness against various bacterial and fungal strains. For instance:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of this compound has been investigated in several studies. For example, a study evaluated its effects on human lung cancer cells (A549). The results demonstrated dose-dependent inhibition of cell proliferation:

| Concentration (µg/ml) | Inhibition (%) |

|---|---|

| 100 | 95 |

| 50 | 83 |

| 25 | 71 |

| 12.5 | 59 |

| 6.25 | 40 |

| 3.125 | 25 |

The IC50 value was determined to be approximately 56.9 µg/ml, indicating substantial anticancer activity .

Case Studies

-

Study on Anti-Angiogenic Activity :

A derivative of this compound was tested for its ability to inhibit angiogenesis in vitro. The study found that the compound significantly reduced the formation of new blood vessels, which is crucial in tumor growth and metastasis . -

Dynamic Combinatorial Chemistry Approach :

In a combinatorial chemistry study, various hydrazone derivatives were synthesized from this compound. These derivatives were screened for their inhibitory activity against glutathione S-transferases (GSTs), with some exhibiting low micromolar IC50 values, highlighting the potential for developing potent inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.